

Physical properties of 2,2'-Dimethylbiphenyl (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Dimethylbiphenyl

Cat. No.: B165481

[Get Quote](#)

Physical Properties of 2,2'-Dimethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **2,2'-Dimethylbiphenyl**, a key aromatic hydrocarbon. The following sections detail its melting point, boiling point, and solubility characteristics, supported by experimental methodologies. This information is critical for its application in chemical synthesis, materials science, and pharmaceutical development.

Core Physical Properties

The physical state of **2,2'-Dimethylbiphenyl** under standard conditions is a clear, colorless to light yellow liquid. Key physical constants have been experimentally determined and are summarized below.

Physical Property	Value	Reference
Melting Point	18 °C	--INVALID-LINK--[1]
Boiling Point	259 °C	--INVALID-LINK--[1]
Triple Point	293.090 K (19.94 °C)	--INVALID-LINK--[2][3]

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and application. Based on the principle of "like dissolves like," the non-polar aromatic structure of **2,2'-Dimethylbiphenyl** dictates its solubility in various solvents. While extensive quantitative data is not widely available in the literature, a qualitative and inferred solubility profile can be constructed. For comparison, the parent compound, biphenyl, is sparingly soluble in water but shows good solubility in non-polar organic solvents like benzene, toluene, and hexane.[4]

A study on various biphenyl compounds has explored their solubility in methanol/water mixtures, indicating that the presence of organic substituents influences solubility in polar protic solvents. For other biphenyl derivatives, solubility has been experimentally determined in a range of organic solvents, including ethanol, ethyl acetate, acetonitrile, and acetone.[5] Given its non-polar nature, **2,2'-Dimethylbiphenyl** is expected to be readily soluble in non-polar organic solvents and have low solubility in polar solvents like water. One source confirms its solubility in isooctane.

A more detailed, inferred solubility profile is presented below:

Solvent Class	Solvent	Inferred Solubility	Rationale
Non-Polar Aromatic	Toluene, Benzene	High	Similar aromatic and non-polar nature.
Non-Polar Aliphatic	Hexane, Cyclohexane	High	Strong van der Waals interactions with the non-polar solute.
Chlorinated	Chloroform, Dichloromethane	Moderate to High	Ability to dissolve non-polar and moderately polar compounds.
Polar Aprotic	Acetone, Ethyl Acetate	Moderate	The polarity of the solvent should allow for some dissolution.
Polar Protic	Methanol, Ethanol	Low to Moderate	The non-polar biphenyl structure limits interaction with the polar, hydrogen-bonding solvent.
Aqueous	Water	Very Low	The high polarity and strong hydrogen bonding of water do not favor the dissolution of the non-polar hydrocarbon.

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulous experimental procedures. The following sections describe the general methodologies employed for determining the melting point, boiling point, and solubility of aromatic hydrocarbons like **2,2'-Dimethylbiphenyl**.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[\[4\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- **Heating and Observation:** The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the melting point.
- **Data Recording:** The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

A key study providing thermodynamic data for **2,2'-Dimethylbiphenyl** was conducted by Chirico et al. (1987), which involved fractional-melting studies.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The distillation method and the Thiele tube method are standard procedures for its determination.

Methodology (Distillation Method):

- **Apparatus Setup:** A distillation flask containing the liquid sample (at least 5 mL) and boiling chips is connected to a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- **Heating:** The flask is heated gently.

- Data Recording: As the liquid boils, the vapor rises, condenses, and drips into a receiving flask. The temperature is recorded when it stabilizes, which indicates the boiling point of the liquid at the recorded atmospheric pressure.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- Preparation of Saturated Solution: An excess amount of **2,2'-Dimethylbiphenyl** is added to a known volume of the desired solvent in a sealed container.
- Equilibration: The mixture is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the excess undissolved solid from the saturated solution.
- Quantification: A clear aliquot of the supernatant is carefully removed, filtered, and diluted. The concentration of **2,2'-Dimethylbiphenyl** in the diluted solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

Process Visualization

To aid in the understanding of the experimental workflow for determining the physical properties of **2,2'-Dimethylbiphenyl**, the following diagrams are provided.

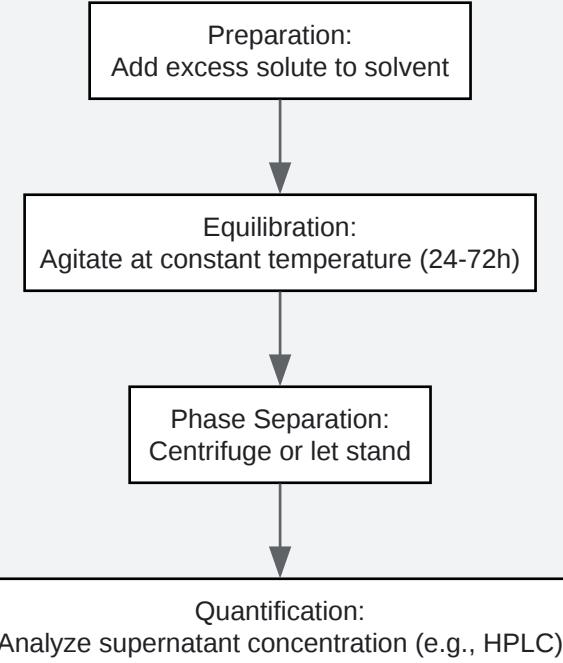
Melting Point Determination

Sample Preparation:
Finely powder and pack into capillary tube

Apparatus Setup:
Place capillary in melting point apparatus

Heating:
Heat slowly (1-2 °C/min)

Observation:
Record temperature range of melting


Boiling Point Determination (Distillation)

Apparatus Setup:
Assemble distillation apparatus with thermometer

Heating:
Heat liquid to a steady boil

Data Recording:
Record stable vapor temperature

Solubility Determination (Shake-Flask)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2,2'-Dimethylbiphenyl [webbook.nist.gov]
- 3. 2,2'-Dimethylbiphenyl [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,2'-Dimethylbiphenyl [webbook.nist.gov]
- 7. 2,2'-Dimethylbiphenyl [webbook.nist.gov]

- 8. 2,2'-Dimethylbiphenyl [webbook.nist.gov]
- To cite this document: BenchChem. [Physical properties of 2,2'-Dimethylbiphenyl (melting point, boiling point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165481#physical-properties-of-2-2-dimethylbiphenyl-melting-point-boiling-point-solubility\]](https://www.benchchem.com/product/b165481#physical-properties-of-2-2-dimethylbiphenyl-melting-point-boiling-point-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com